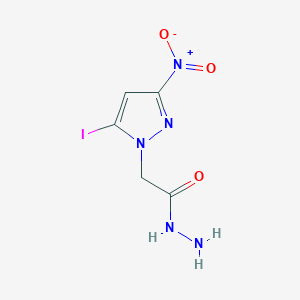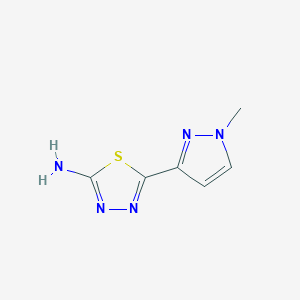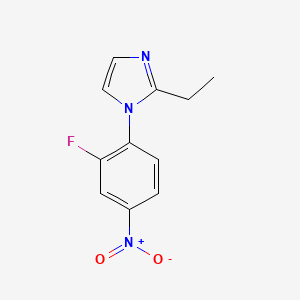
2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C5H6IN5O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms This compound is characterized by the presence of an iodine atom, a nitro group, and an acetohydrazide moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the following steps:
Nitration of Pyrazole: The starting material, pyrazole, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Iodination: The nitrated pyrazole is then subjected to iodination to introduce an iodine atom at the 5-position. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetohydrazide Formation: The final step involves the reaction of the iodinated and nitrated pyrazole with hydrazine hydrate to form the acetohydrazide derivative. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the process to achieve higher yields and purity. The choice of reagents, solvents, and reaction parameters may vary depending on the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom and acetohydrazide moiety may also contribute to the compound’s activity by facilitating binding to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar structural features but different functional groups.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another pyrazole derivative with nitro groups and a tetrazole moiety.
Uniqueness
2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the iodine atom and acetohydrazide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H6IN5O3 |
|---|---|
Molecular Weight |
311.04 g/mol |
IUPAC Name |
2-(5-iodo-3-nitropyrazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12) |
InChI Key |
FLNAQUJTLYBORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)NN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B10902721.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10902725.png)
![2-(4-tert-butylphenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10902728.png)
![N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B10902729.png)
![3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902730.png)
![(5Z)-1,4-dimethyl-5-{[2-(3-methylphenyl)hydrazinyl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B10902731.png)
![N-benzyl-2-[(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10902738.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]dodecan-1-one](/img/structure/B10902747.png)
![(4E)-4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10902749.png)
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B10902753.png)
![Methyl 4-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B10902766.png)

![2-chloro-N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10902788.png)
